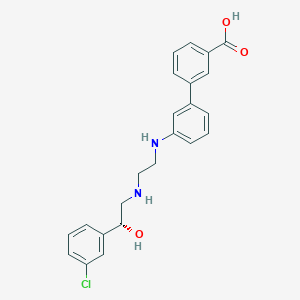

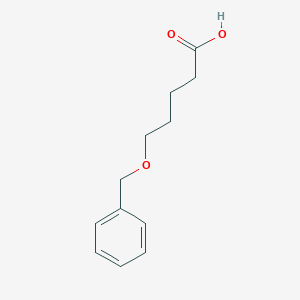

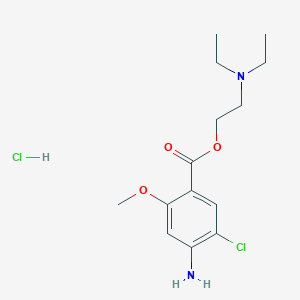

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride

Vue d'ensemble

Description

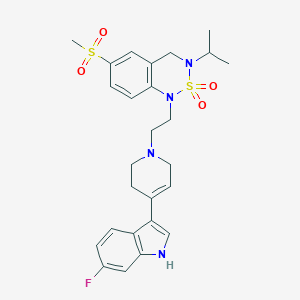

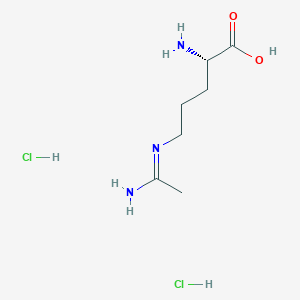

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride is a synthetic, biologically active compound known for its role as an antagonist of 5-hydroxytryptamine (5-HT) receptors, specifically 5-HT3 and 5-HT4 receptors . This compound is highly pure and is primarily used for research purposes .

Mécanisme D'action

Target of Action

SDZ 205-557 hydrochloride is a potent and selective antagonist for 5-HT3 and 5-HT4 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of various biological and neurological processes such as anxiety, appetite, mood, nausea, sleep, and thermoregulation .

Mode of Action

SDZ 205-557 hydrochloride interacts with its targets by blocking the 5-HT3A receptors . This interaction inhibits the current induced by 5-HT, a neurotransmitter that contributes to the feelings of well-being and happiness . The compound’s antagonistic action on the 5-HT4 receptors has also been demonstrated .

Biochemical Pathways

It is known that the compound’s antagonistic action on 5-ht3 and 5-ht4 receptors can influence serotonin signaling pathways . Serotonin pathways play a significant role in many physiological processes, including mood regulation, intestinal movement, and the perception of pain and pleasure .

Pharmacokinetics

It is soluble in dmso and water, which suggests that it may have good bioavailability .

Analyse Biochimique

Biochemical Properties

SDZ 205-557 hydrochloride interacts with 5-HT3 and 5-HT4 receptors, which are members of the serotonin-gated and G protein-coupled receptor superfamily respectively . It has a greater affinity for the 5-HT4 receptor with a K value of 10.6 nM . It lacks affinity for other 5-HT receptors .

Cellular Effects

In cellular studies, SDZ 205-557 hydrochloride has been shown to block 5-HT3A receptors expressed in HEK 293T cells . Currents were elicited by 10 µM 5-HT, and SDZ 205-557 hydrochloride was applied 30 seconds before stimulation at 1 and 10 µM, inhibiting the 5-HT induced current in a dose-dependent and reversible manner .

Molecular Mechanism

The molecular mechanism of SDZ 205-557 hydrochloride involves its antagonistic action on 5-HT3 and 5-HT4 receptors . It competitively inhibits the stimulation of adenylyl cyclase mediated by 5-HT4 . This results in a decrease in the production of cyclic AMP, a key second messenger involved in many cellular processes .

Metabolic Pathways

Given its interaction with 5-HT3 and 5-HT4 receptors, it may influence serotonin signaling pathways .

Méthodes De Préparation

The synthesis of 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethyl chloride under appropriate reaction conditions . The reaction typically requires a base such as triethylamine to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of 5-HT receptors.

Comparaison Avec Des Composés Similaires

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride is unique due to its high selectivity and potency as a 5-HT3 and 5-HT4 receptor antagonist . Similar compounds include:

ICS 205-930: Another 5-HT receptor antagonist but less selective compared to this compound.

GR 113808: A selective 5-HT4 receptor antagonist with different pharmacological properties.

Ondansetron: A well-known 5-HT3 receptor antagonist used clinically to prevent nausea and vomiting.

These compounds share similar mechanisms of action but differ in their selectivity, potency, and clinical applications.

Propriétés

IUPAC Name |

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019017 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-02-3 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of SDZ 205-557 hydrochloride in studying the effects of serotonin on colonic motility?

A1: SDZ 205-557 hydrochloride is a 5-HT3/5-HT4 receptor antagonist. [] In the study, it was used to investigate the role of serotonin (5-HT) released from enterochromaffin (EC) cells on colonic motility. Researchers found that bath application of SDZ 205-557 hydrochloride inhibited the slowing of colonic motility induced by emetic compounds known to cause massive 5-HT release from EC cells. This suggests that the effects of these compounds on motility are mediated by 5-HT acting on 5-HT3 and/or 5-HT4 receptors. [] Notably, intraluminal application of SDZ 205-557 hydrochloride did not affect the emetic compound-induced motility changes, indicating that the relevant receptors are likely located on the serosal side of the colon or within the enteric nervous system. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.